4,4,4-Trifluorobutyl difluoromethylether
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Overview
Description
4,4,4-Trifluorobutyl difluoromethylether is a fluorinated ether compound with the molecular formula C5H8F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial and scientific applications due to their stability, reactivity, and ability to interact with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl difluoromethylether typically involves the reaction of 4,4,4-trifluorobutanol with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as a reagent, which reacts with 4,4,4-trifluorobutanol in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutyl difluoromethylether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
4,4,4-Trifluorobutyl difluoromethylether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutyl difluoromethylether involves its interaction with molecular targets through its fluorinated ether moiety. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to alterations in enzyme activity, protein folding, and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutanol: A precursor in the synthesis of 4,4,4-Trifluorobutyl difluoromethylether, used in various organic reactions.
Difluoromethyl ether: Another fluorinated ether compound with similar reactivity and applications.
4,4,4-Trifluorobutylamine: A related compound with an amine functional group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its combination of multiple fluorine atoms and an ether linkage, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological systems.
Properties
IUPAC Name |
4-(difluoromethoxy)-1,1,1-trifluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c6-4(7)11-3-1-2-5(8,9)10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCSRFXHAZNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)COC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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